Methyl 3-(3-aminophenyl)benzoate
Overview
Description
Methyl 3-(3-aminophenyl)benzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid and contains both an amino group and an ester functional group
Mechanism of Action
Target of Action
The compound’s primary targets and their roles are currently under investigation .
Mode of Action
The exact mode of action of Methyl 3-(3-aminophenyl)benzoate remains unknown . It is suggested that the compound might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It is known that the compound might be involved in the suzuki–miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
More research is needed to understand the compound’s bioavailability and its impact on the body .
Result of Action
It is suggested that the compound might have potential antimicrobial activity , but more research is needed to confirm these effects and understand their implications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and more . .
Biochemical Analysis
Biochemical Properties
It is known that benzoate derivatives can interact with various enzymes and proteins. For instance, Methyl benzoate, a related compound, has been found to be involved in the biosynthesis of floral scent in plants, interacting with enzymes such as HcBSMT1 and HcBSMT2 .
Cellular Effects
The cellular effects of Methyl 3-(3-aminophenyl)benzoate are not well-documented. Related compounds have been shown to influence cell function. For example, Methyl 3,4-dihydroxybenzoate (MDHB), a phenolic acid derivative, has been found to exhibit neuroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Esters like this compound can undergo various reactions such as hydrolysis, trans-esterification, and reduction, which could potentially lead to changes in gene expression and enzyme activity .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. It is known that benzoate derivatives can be involved in various metabolic pathways. For instance, Methyl benzoate is involved in the biosynthesis of floral scent in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-aminophenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-aminophenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-aminophenyl is coupled with a halogenated benzoate ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, providing a versatile route for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 3-(3-aminophenyl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(3-aminophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-(3-aminophenyl)benzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the amino group, making it less versatile in terms of chemical modifications.
3-Aminobenzoic acid: Lacks the ester group, limiting its applications in esterification reactions.
Methyl 4-aminobenzoate: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of both the amino and ester functional groups, allowing for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGKLPFPUYBIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362740 | |
Record name | methyl 3-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-25-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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